(4-Acetamidocyclohexyl) nitrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

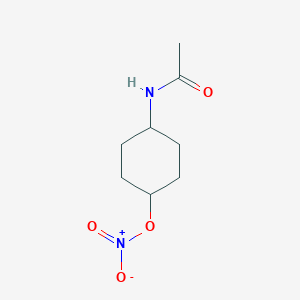

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-acetamidocyclohexyl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-6(11)9-7-2-4-8(5-3-7)14-10(12)13/h7-8H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGZZKIXIOEJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929738 | |

| Record name | N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137213-91-3 | |

| Record name | BM 121307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137213913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(Nitrooxy)cyclohexyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (4-Acetamidocyclohexyl) nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, (4-Acetamidocyclohexyl) nitrate (B79036). This document details a plausible synthetic route, outlines comprehensive experimental protocols, and presents anticipated analytical data for the characterization of the target molecule. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

(4-Acetamidocyclohexyl) nitrate is a derivative of 4-acetamidocyclohexanol, featuring a nitrate ester functional group. The introduction of a nitrate group to organic molecules is a well-established strategy in medicinal chemistry to develop compounds with vasodilatory properties, often mediated through the release of nitric oxide (NO). This guide outlines a direct and efficient laboratory-scale synthesis of this compound and provides a thorough description of the analytical methods required for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is predicated on the nitration of the hydroxyl group of the readily available starting material, 4-acetamidocyclohexanol. A common and effective method for this transformation is the use of a mixed acid nitrating agent, typically a combination of nitric acid and sulfuric acid, at controlled temperatures.

Experimental Protocol: Nitration of 4-Acetamidocyclohexanol

Materials:

-

4-Acetamidocyclohexanol (cis/trans mixture)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice Bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0-5 °C, slowly add 50 mL of concentrated sulfuric acid.

-

To the cooled and stirring sulfuric acid, add 10.0 g of 4-acetamidocyclohexanol in small portions, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Slowly add the prepared nitrating mixture to the solution of 4-acetamidocyclohexanol in sulfuric acid via a dropping funnel over a period of 30-45 minutes. The reaction temperature must be maintained between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL), and finally with deionized water (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Safety Precautions: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Characterization of this compound

The successful synthesis of this compound must be confirmed through a combination of spectroscopic and analytical techniques. The following sections detail the expected characterization data.

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄N₂O₄ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Melting Point | Not determined |

| Boiling Point | Not determined |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds, such as cyclohexyl nitrate.[1]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.2 | m | 1H | CH-ONO₂ |

| ~3.7-3.9 | m | 1H | CH-NHAc |

| ~2.0 | s | 3H | C(O)CH₃ |

| ~1.2-2.2 | m | 8H | Cyclohexyl CH₂ |

| ~5.5-6.0 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169-171 | C=O |

| ~80-85 | CH-ONO₂ |

| ~48-52 | CH-NHAc |

| ~30-35 | Cyclohexyl CH₂ |

| ~23-28 | Cyclohexyl CH₂ |

| ~23 | C(O)CH₃ |

Table 3: Predicted IR Data (thin film, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~2940, 2860 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (amide I) |

| ~1630 | N-O stretch (asymmetric, ONO₂) |

| ~1550 | N-H bend (amide II) |

| ~1280 | N-O stretch (symmetric, ONO₂) |

| ~870 | O-N stretch (ONO₂) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 202 | [M]⁺ |

| 156 | [M - NO₂]⁺ |

| 143 | [M - ONO₂]⁺ |

| 97 | [C₆H₉NHAc]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 43 | [CH₃CO]⁺ |

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

References

Physical and chemical properties of (4-Acetamidocyclohexyl) nitrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific physical and chemical properties, detailed experimental protocols, and biological signaling pathways of (4-Acetamidocyclohexyl) nitrate (B79036) is limited in publicly accessible scientific literature. This document compiles the available information and provides a general overview based on related compounds and mechanisms.

Introduction

(4-Acetamidocyclohexyl) nitrate, also known by its development code BM-12.1307, is a chemical compound that has been investigated for its potential therapeutic properties. It is recognized as a guanylate cyclase activator and was under phase I clinical development for the treatment of ischemic heart disorders. However, research and development of this compound have been discontinued. The trans-isomer, trans-N-(4-nitroxycyclohexyl)acetamide, is a known metabolite of N-(4-Oxocyclohexyl)acetamide.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 137213-91-3 | TargetMol |

| Molecular Formula | C₈H₁₄N₂O₄ | TargetMol |

| Molecular Weight | 202.21 g/mol | TargetMol |

Further quantitative data such as melting point, boiling point, and solubility have not been found in the available literature.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly documented. However, based on the synthesis of its precursor, trans-4-acetamidocyclohexanol, a plausible synthetic route can be inferred. The synthesis would likely involve the nitration of the hydroxyl group of trans-4-acetamidocyclohexanol.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: Guanylate Cyclase Activation

This compound is classified as a guanylate cyclase (GC) activator. Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including smooth muscle relaxation and vasodilation.

Organic nitrates are thought to release nitric oxide or a related species, which then binds to the heme group of sGC, inducing a conformational change that activates the enzyme.

General Guanylate Cyclase Signaling Pathway:

Caption: Generalized signaling pathway for guanylate cyclase activation by a nitric oxide donor.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the reviewed literature. For researchers interested in studying this or similar compounds, a general methodology for a guanylate cyclase activity assay is provided below.

General Guanylate Cyclase Activity Assay Workflow:

Caption: A generalized workflow for an in vitro guanylate cyclase activity assay.

Conclusion

This compound is a guanylate cyclase activator with a history of early-stage clinical investigation for ischemic heart disease. While its development was discontinued, the compound remains of interest for researchers studying the nitric oxide signaling pathway. The lack of detailed public data on its specific properties and experimental handling underscores the challenges in researching compounds that have not progressed through extensive clinical development. Further investigation, potentially through access to proprietary or archived research data, would be necessary to construct a more comprehensive technical profile.

An In-depth Technical Guide to the Crystal Structure of Amine Nitrate Salts: A Case Study of 4-Acetamidoanilinium Nitrate Monohydrate

Disclaimer: As of December 2025, comprehensive crystallographic data for (4-Acetamidocyclohexyl) nitrate (B79036) is not publicly available. This guide utilizes the well-documented crystal structure of the closely related compound, 4-Acetamidoanilinium nitrate monohydrate, to provide researchers, scientists, and drug development professionals with an in-depth technical framework for understanding the crystallographic analysis of similar amine nitrate salts.

Introduction

The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties, predicting its behavior in biological systems, and guiding rational drug design. X-ray crystallography remains the gold standard for elucidating the precise arrangement of atoms in a crystalline solid. This whitepaper presents a detailed overview of the crystal structure of 4-Acetamidoanilinium nitrate monohydrate, serving as a comprehensive example of the data and methodologies integral to crystallographic studies. The insights derived from this analysis are invaluable for researchers working on the development of novel therapeutics, including compounds like (4-Acetamidocyclohexyl) nitrate, which has been identified as a guanylate cyclase activator.

Crystallographic Data Summary

The following tables summarize the key quantitative data from the crystal structure determination of 4-Acetamidoanilinium nitrate monohydrate.[1][2][3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₁₁N₂O⁺·NO₃⁻·H₂O |

| Formula Weight (Mᵣ) | 231.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1059 (1) |

| b (Å) | 23.1112 (5) |

| c (Å) | 11.4702 (3) |

| β (°) | 92.942 (1) |

| Volume (V) (ų) | 1087.00 (5) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.12 |

| Crystal Size (mm) | 0.41 × 0.32 × 0.25 |

| F(000) | 488 |

| D_calc_ (Mg m⁻³) | 1.413 |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Nonius KappaCCD |

| Reflections Collected | 4741 |

| Independent Reflections | 2606 |

| Reflections with I > 2σ(I) | 1885 |

| R_int_ | 0.022 |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.142 |

| Goodness-of-fit (S) | 1.06 |

| No. of Parameters | 197 |

| H-atom Treatment | All H-atom parameters refined |

| Δρ_max_ (e Å⁻³) | 0.24 |

| Δρ_min_ (e Å⁻³) | -0.19 |

Molecular and Crystal Structure Analysis

The asymmetric unit of the title salt contains one protonated 4-acetamidoanilinium cation, one nitrate anion, and one water molecule.[2] The N-C bond distances of 1.349 (2) Å and 1.413 (2) Å, along with the sum of angles around the acetamide (B32628) nitrogen atom (359.88°), indicate an sp² character for this nitrogen.[1][3]

The crystal structure is stabilized by an extensive network of hydrogen bonds. The ammonium (B1175870) group participates in three N—H⋯O hydrogen bonds, two of which are with the water molecule. The water molecule, in turn, forms two O—H⋯O hydrogen bonds.[1][3] These interactions link the cations, anions, and water molecules into infinite planar layers parallel to the (100) plane.[1][3] Further N—H⋯O interactions connect these layers, forming a three-dimensional network.[1]

Experimental Protocols

The following sections detail the methodologies employed in the determination of the crystal structure of 4-Acetamidoanilinium nitrate monohydrate.

Synthesis and Crystallization

The compound was synthesized by the reaction of 4-acetamidoaniline with nitric acid.[2] Single crystals suitable for X-ray diffraction were obtained from this reaction mixture.

X-ray Data Collection

A single crystal of the dimensions 0.41 × 0.32 × 0.25 mm was mounted on a Nonius KappaCCD diffractometer.[1][2] Data were collected at 295 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[2][3] A total of 4741 reflections were measured.[1][2]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. All hydrogen atoms were located in a difference Fourier map and refined isotropically.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

Caption: A generalized workflow for small molecule crystal structure determination.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of 4-Acetamidoanilinium nitrate monohydrate as a representative example for amine nitrate salts. The detailed presentation of crystal data, refinement statistics, and experimental protocols offers a robust framework for researchers engaged in the structural elucidation of novel compounds. While specific data for this compound remains elusive, the methodologies and data interpretation outlined herein are directly applicable and essential for the advancement of drug discovery and development projects involving this and related molecular entities.

References

Stereochemistry of (4-Acetamidocyclohexyl) Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of (4-Acetamidocyclohexyl) nitrate (B79036), a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of conformational analysis of cyclohexane (B81311) derivatives, along with spectroscopic data from analogous compounds, to predict its stereochemical properties. This document outlines hypothetical, yet detailed, experimental protocols for the stereoselective synthesis and characterization of the cis and trans isomers of (4-Acetamidocyclohexyl) nitrate. Furthermore, it includes a thorough discussion of the expected spectroscopic signatures (¹H and ¹³C NMR) that are critical for isomer differentiation. All quantitative data are summarized in structured tables, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction to the Stereochemistry of Substituted Cyclohexanes

The biological activity and physicochemical properties of pharmacologically active molecules are intrinsically linked to their three-dimensional structure. For molecules containing a cyclohexane ring, such as this compound, the stereochemical arrangement of substituents significantly influences their interaction with biological targets. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions, leading to different steric interactions and, consequently, different conformational stabilities.

The 1,4-disubstituted cyclohexane system of this compound can exist as two diastereomers: cis and trans. Within each diastereomer, the cyclohexane ring can undergo a conformational "ring-flip" between two chair forms. The relative stability of these conformers is dictated by the steric bulk of the substituents, quantified by their respective A-values (conformational energies). A higher A-value indicates a greater preference for the substituent to occupy the more sterically favored equatorial position.

Conformational Analysis

The conformational equilibrium of cis- and trans-(4-Acetamidocyclohexyl) nitrate is determined by the A-values of the acetamido (-NHCOCH₃) and nitrate (-ONO₂) groups. While the A-value for the acetamido group is not extensively reported, it is expected to be comparable to or slightly larger than that of an amino group due to the added bulk of the acetyl group. The A-value for the nitro group (-NO₂) is approximately 1.27 kcal/mol, and the nitrate group is expected to have a similar steric demand.[1]

Table 1: Approximate A-Values of Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| -NH₂ | ~1.4 |

| -NHCOCH₃ | ~1.5 - 2.0 (estimated) |

| -NO₂ | ~1.27[1] |

| -ONO₂ | ~1.2 - 1.5 (estimated) |

trans-(4-Acetamidocyclohexyl) nitrate

In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This allows for a conformation where both the acetamido and the nitrate groups occupy equatorial positions (diequatorial), which is the most stable arrangement. The alternative diaxial conformation would be highly disfavored due to significant 1,3-diaxial steric interactions. Therefore, trans-(4-Acetamidocyclohexyl) nitrate is expected to exist almost exclusively in the diequatorial conformation.

cis-(4-Acetamidocyclohexyl) nitrate

For the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial. The equilibrium will favor the conformer where the bulkier group (likely the acetamido group) occupies the equatorial position. The energy difference between the two chair conformers will be the difference between the A-values of the acetamido and nitrate groups.

Proposed Stereoselective Synthesis

The synthesis of cis- and trans-(4-Acetamidocyclohexyl) nitrate would likely proceed from the corresponding cis- and trans-4-acetamidocyclohexanol precursors. The stereochemistry of the final product will depend on the mechanism of the nitration reaction.

Synthesis of cis- and trans-4-Acetamidocyclohexanol

These precursors can be synthesized by the reduction of 4-acetamidophenol, followed by the separation of the resulting diastereomeric mixture.

Experimental Protocol: Synthesis and Separation of 4-Acetamidocyclohexanol Isomers

-

Hydrogenation: 4-Acetamidophenol is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a rhodium or ruthenium catalyst under hydrogen pressure. This typically yields a mixture of cis- and trans-4-acetamidocyclohexanol.

-

Isomer Separation: The diastereomeric mixture can be separated by fractional crystallization or column chromatography. A reported method involves the esterification of the mixture with acetic anhydride, followed by recrystallization to isolate the trans-4-acetamidocyclohexyl acetate, which can then be hydrolyzed back to the alcohol.

References

In-depth Technical Guide: Potential Biological Activity of (4-Acetamidocyclohexyl) Nitrate

A comprehensive review of publicly available scientific literature reveals no specific data or research pertaining to the biological activity of (4-Acetamidocyclohexyl) nitrate (B79036).

Extensive searches of scholarly databases, patent repositories, and scientific publications did not yield any studies investigating the synthesis, pharmacological properties, or potential therapeutic effects of this specific chemical entity. Consequently, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

The absence of information suggests that (4-Acetamidocyclohexyl) nitrate may be a novel compound that has not yet been synthesized or characterized, or it may be a theoretical molecule not yet described in the scientific literature. It is also possible that research on this compound exists but is proprietary and not publicly disclosed.

Further research would be required to synthesize and evaluate the biological activities of this compound to determine any potential for therapeutic application. Such research would typically involve:

-

Chemical Synthesis and Characterization: The first step would be to develop a reliable method for synthesizing the compound and to confirm its structure and purity using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

-

In Vitro Screening: The synthesized compound would then be tested in a variety of in vitro assays to assess its activity against different biological targets. This could include enzyme inhibition assays, receptor binding studies, and cell-based assays to evaluate its effects on cellular processes such as proliferation, apoptosis, and signaling pathways.

-

In Vivo Studies: If promising activity is observed in vitro, the compound would then be evaluated in animal models of disease to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.

Without any foundational research, a detailed technical guide on the biological activity of this compound cannot be constructed at this time. The scientific community awaits initial studies to shed light on the potential of this compound.

In Silico Physicochemical, ADME, and Toxicological Profile of (4-Acetamidocyclohexyl) nitrate: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (4-Acetamidocyclohexyl) nitrate (B79036) is not extensively documented in public chemical databases. For the purposes of this technical guide, a plausible chemical structure has been generated based on its IUPAC name, specifically assuming a trans stereoisomer. The following data is a result of in silico prediction methodologies and should be interpreted as a hypothetical profile intended to guide further experimental investigation, not as a substitute for it.

Compound Identification

The foundational step for any in silico analysis is the precise identification of the molecular structure. Lacking a definitive public record, the structure for trans-(4-Acetamidocyclohexyl) nitrate was defined for this analysis.

-

Compound Name: trans-(4-Acetamidocyclohexyl) nitrate

-

Molecular Formula: C8H14N2O4

-

SMILES (Simplified Molecular Input Line Entry System): CC(=O)N[C@H]1CC--INVALID-LINK--O--INVALID-LINK--[O-]

-

Molecular Weight: 202.21 g/mol

Predicted Physicochemical Properties

Physicochemical properties are crucial as they heavily influence a compound's behavior in both biological and formulation contexts.[1][2][3] These properties were predicted using a consensus of Quantitative Structure-Property Relationship (QSPR) models.[1][2][3]

| Property | Predicted Value | Methodological Synopsis |

| LogP (Octanol/Water Partition Coeff.) | 1.35 | Consensus of atom-based and fragment-based methods (e.g., XLOGP3, WLOGP).[4][5] |

| Aqueous Solubility (LogS) | -2.10 | Based on topological descriptors and atom-contribution models.[6] |

| pKa (Acidic/Basic Dissociation Const.) | Acidic: N/A; Basic: -2.5 (Amide N) | Calculated via empirical models and analysis of functional group contributions. |

| Topological Polar Surface Area (TPSA) | 98.5 Ų | Sum of fragment-based contributions from polar atoms (N, O). |

| Rotatable Bonds | 3 | Count of acyclic single bonds to non-terminal heavy atoms. |

Predicted Pharmacokinetic (ADME) Profile

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for evaluating its potential as a drug candidate.[7][8][9][10] Early in silico ADME screening helps identify potential liabilities, aligning with the "fail early, fail cheap" paradigm in drug discovery.[11]

| ADME Parameter | Prediction | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High (Predicted >90%) | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB, potentially reducing CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to active efflux by P-gp. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of interactions with the most common metabolic pathway. |

Predicted Toxicological Profile

In silico toxicology models provide an early warning for potential safety issues by screening for structural alerts and predicting interactions with key toxicity-related proteins.[12][13][14]

| Toxicity Endpoint | Prediction | Confidence Level |

| Ames Mutagenicity | Negative | High |

| hERG Inhibition (Cardiotoxicity) | Low Risk | Medium |

| Hepatotoxicity (DILI) | Low Risk | Medium |

| Carcinogenicity | Negative | Low |

| Skin Sensitization | Low Risk | Medium |

Methodologies and Experimental Protocols

The predictions summarized above are derived from established computational protocols. The general workflow is depicted in the diagram below.

Diagram 1: General In Silico Prediction Workflow

Protocol for Physicochemical Property Prediction

-

Input: The canonical SMILES string CC(=O)N[C@H]1CC--INVALID-LINK--O--INVALID-LINK--[O-] is provided to the modeling software (e.g., open-source tools like RDKit, commercial platforms like Schrödinger Suite or MOE).

-

Descriptor Calculation: The software calculates a wide range of 1D, 2D, and 3D molecular descriptors from the structure.

-

Model Application:

-

LogP: Predictions are generated using multiple algorithms, such as atom-based methods (e.g., AlogP) and fragment-based methods (e.g., ClogP).[4] A consensus score is reported to balance the predictions, as different methods have varying accuracies for different chemical spaces.[5][6]

-

LogS: Aqueous solubility is predicted using models trained on large experimental datasets. These models often use topological descriptors to capture features that influence solubility.[15]

-

pKa: The model identifies ionizable functional groups (in this case, the amide nitrogen) and predicts the dissociation constant based on established empirical rules and quantum chemical calculations.

-

Protocol for ADME Profile Prediction

-

Model Selection: A suite of ADME prediction models is employed. These are typically machine learning models (e.g., Support Vector Machines, Random Forests) or rule-based systems (e.g., Lipinski's Rule of Five).[8][10]

-

Prediction Execution:

-

HIA & Caco-2: Models trained on extensive human intestinal absorption and Caco-2 cell line permeability data predict the compound's absorption potential based on its physicochemical properties.

-

BBB Permeability: A classification model predicts whether the compound is likely to cross the blood-brain barrier, often using TPSA and LogP as key inputs.

-

P-gp & CYP450 Interaction: Predictions are made using Quantitative Structure-Activity Relationship (QSAR) models or pharmacophore-based screening. These models identify structural motifs known to interact with P-glycoprotein or the active sites of cytochrome P450 enzymes.

-

Diagram 2: Key Relationships in ADME Prediction

Protocol for Toxicological Profile Prediction

-

Input Processing: The compound's structure is converted into molecular fingerprints and descriptors.

-

Model Application:

-

Ames Mutagenicity: The structure is screened against a database of known structural alerts for mutagenicity (Structure-Activity Relationship, SAR). Additionally, machine learning models trained on large Ames test datasets provide a probabilistic prediction.[16][17][18]

-

hERG Inhibition: A combination of 2D/3D QSAR and pharmacophore models is used to predict binding affinity to the hERG potassium channel.[19][20][21][22] These models identify features common to known hERG blockers, such as a basic nitrogen and hydrophobic regions.

-

Hepatotoxicity: Prediction is based on QSAR models and screening for structural alerts associated with drug-induced liver injury (DILI).

-

Diagram 3: Simplified hERG Inhibition Pathway

Conclusion and Recommendations

The in silico profile of trans-(4-Acetamidocyclohexyl) nitrate suggests a compound with favorable absorption characteristics and a generally low risk for common toxicities, including mutagenicity and hERG-mediated cardiotoxicity. The primary flag of concern is the potential for inhibition of the CYP2D6 metabolic enzyme, which warrants further investigation for potential drug-drug interactions.

This computational assessment provides a strong rationale for synthesizing the compound and proceeding with in vitro experimental validation. Priority should be given to confirming the predicted physicochemical properties (solubility, LogP) and evaluating its metabolic profile using liver microsomes, with a specific focus on CYP2D6 inhibition assays.

References

- 1. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 10. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugpatentwatch.com [drugpatentwatch.com]

- 12. instem.com [instem.com]

- 13. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pozescaf.com [pozescaf.com]

- 15. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Towards quantitative read across: Prediction of Ames mutagenicity in a large database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Machine learning - Predicting Ames mutagenicity of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 20. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Compound (4-Acetamidocyclohexyl) Nitrate: Information Not Found in Publicly Available Literature

A comprehensive search of scientific databases and literature has yielded no information on the discovery, isolation, or characterization of a compound named (4-Acetamidocyclohexyl) nitrate (B79036). Consequently, the creation of an in-depth technical guide, as requested, is not possible due to the absence of foundational data.

The requested whitepaper, intended for researchers, scientists, and drug development professionals, required detailed information, including quantitative data, experimental protocols, and visualizations of signaling pathways. However, searches for "(4-Acetamidocyclohexyl) nitrate" and related terms did not produce any relevant results describing its synthesis, chemical and physical properties, or any potential biological activity.

While related chemical structures, such as "Acetamide, nitrate" and "N-(4-Amino-1-methylcyclohexyl)acetamide," were identified, they are distinct molecules from the specified compound of interest. The available literature does not contain any mention of the nitrated derivative of 4-acetamidocyclohexanol.

Without any primary or secondary sources describing this compound, it is not possible to provide the following core requirements of the request:

-

Data Presentation: No quantitative data exists to be summarized in tables.

-

Experimental Protocols: There are no published methodologies for the synthesis, isolation, or analysis of this specific compound.

-

Visualization: In the absence of any described biological activity or mechanism of action, no signaling pathways or experimental workflows involving this compound can be diagrammed.

It is possible that this compound is a novel compound that has not yet been described in published literature, a hypothetical molecule, or a proprietary compound not disclosed in the public domain. Therefore, the information necessary to construct the requested technical guide is unavailable.

Thermochemical Analysis of (4-Acetamidocyclohexyl) nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the thermochemical analysis of (4-Acetamidocyclohexyl) nitrate (B79036), a novel organic nitrate with potential applications in drug development. Due to the limited availability of specific experimental data for this compound, this document synthesizes established methodologies and data from analogous structures to present a predictive overview of its thermal properties. Detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are provided to guide researchers in determining the key thermochemical parameters essential for safety assessment, formulation development, and stability studies. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of new chemical entities with energetic functionalities.

Introduction

(4-Acetamidocyclohexyl) nitrate is a bifunctional molecule incorporating both an acetamide (B32628) group and a nitrate ester. The presence of the nitrate ester group classifies it as an energetic material, necessitating a thorough understanding of its thermal stability and decomposition characteristics. Thermochemical analysis is critical for ensuring safe handling, predicting shelf-life, and understanding its compatibility with other substances during formulation.[1] This guide outlines the principal techniques for such an analysis and presents hypothetical, yet realistic, data to illustrate the expected thermal behavior of this compound.

Predicted Thermochemical Data

The following tables summarize the predicted thermochemical properties of this compound. These values are derived from the analysis of structurally similar compounds, including organic nitrates and acetamides, and should be confirmed by experimental measurement.[2][3][4]

Table 1: Predicted Thermal Decomposition Properties

| Parameter | Predicted Value | Method of Determination | Significance |

| Decomposition Onset (Tonset) | 150 - 170 °C | Differential Scanning Calorimetry (DSC) | Indicates the temperature at which decomposition begins, crucial for defining safe processing and storage temperatures.[5] |

| Decomposition Peak (Tpeak) | 180 - 200 °C | Differential Scanning Calorimetry (DSC) | Represents the temperature of the maximum decomposition rate, indicating the point of greatest thermal instability.[6] |

| Enthalpy of Decomposition (ΔHd) | -250 to -400 kJ/mol | Differential Scanning Calorimetry (DSC) | Quantifies the energy released during decomposition; a high value suggests a significant energetic hazard. |

| Mass Loss upon Decomposition | 50 - 65% | Thermogravimetric Analysis (TGA) | Corresponds to the loss of volatile decomposition products, aiding in the elucidation of the decomposition mechanism. |

Table 2: Predicted Thermodynamic Properties

| Parameter | Predicted Value | Method of Determination | Significance |

| Standard Enthalpy of Combustion (ΔHc°) | -4000 to -4500 kJ/mol | Bomb Calorimetry | The total energy released upon complete combustion, a fundamental thermodynamic property.[7] |

| Standard Enthalpy of Formation (ΔHf°) | -500 to -650 kJ/mol | Calculation from ΔHc° | Represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[7][8] |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the thermochemical analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition onset and peak temperatures, and the enthalpy of decomposition.[9][10]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and zinc).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or hermetically sealed aluminum crucible.[5] The use of a high-pressure crucible is recommended to contain any evolved gases during decomposition.

-

Reference: An empty, hermetically sealed crucible of the same type is used as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[11]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a linear rate of 10 °C/min from 30 °C to 300 °C. It is advisable to perform runs at multiple heating rates (e.g., 5, 10, and 20 °C/min) to study the kinetics of decomposition.[6]

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline to the tangent of the exothermic peak.

-

Identify the peak temperature (Tpeak) at the maximum of the exothermic event.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring the change in mass as a function of temperature.[12][13][14]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Place 5-10 mg of this compound into a tared ceramic or aluminum crucible.[12]

-

Atmosphere: Purge the furnace with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample at a linear rate of 10 °C/min from 30 °C to 500 °C.[13]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The resulting curve, or thermogram, will show the temperature ranges over which decomposition and mass loss occur.

-

The derivative of the TGA curve (DTG) can be plotted to show the rate of mass loss as a function of temperature, with peaks corresponding to the temperatures of maximum decomposition rates.[14]

-

Bomb Calorimetry (Constant Volume Calorimetry)

Objective: To measure the heat of combustion (ΔUc) and subsequently calculate the standard enthalpy of combustion (ΔHc°) and the standard enthalpy of formation (ΔHf°).[8][15][16]

Methodology:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard, typically benzoic acid.[15][16]

-

Sample Preparation:

-

Press approximately 1 gram of this compound into a pellet.

-

Accurately weigh the pellet and place it in the sample crucible within the bomb.

-

Attach a known length of fuse wire (e.g., nickel-chromium) to the electrodes, ensuring it is in contact with the sample.[17]

-

-

Assembly and Pressurization:

-

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.[17]

-

Place the bomb in the calorimeter bucket containing a precisely known mass of water.

-

-

Combustion and Data Acquisition:

-

Allow the system to reach thermal equilibrium.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature of the water bath at regular intervals until a maximum temperature is reached and then begins to cool.[17]

-

-

Data Analysis and Calculations:

-

Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

-

Calculate the total heat released (qtotal) using the formula: qtotal = Ccal * ΔT.

-

Correct for the heat released by the combustion of the fuse wire.

-

Calculate the internal energy of combustion (ΔUc) per mole of the sample.

-

Calculate the standard enthalpy of combustion (ΔHc°) using the relationship: ΔHc° = ΔUc + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Using the known standard enthalpies of formation for CO2(g) and H2O(l), calculate the standard enthalpy of formation (ΔHf°) of the compound using Hess's Law.[7]

-

Safety Precautions

Given the energetic nature of this compound, strict safety protocols must be followed:

-

Always handle small quantities of the material (milligram scale for DSC/TGA).[5]

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Ensure all analytical instruments are properly maintained and operated behind safety shields, especially the bomb calorimeter.

-

Be aware of the potential for rapid decomposition and gas evolution, particularly during heating.

-

Consult the material safety data sheet (MSDS) before handling the compound.[18]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the thermochemical analysis and the relationship between the key experimental techniques.

References

- 1. chimia.ch [chimia.ch]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexyl nitrate | C6H11NO3 | CID 75020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 11. web.williams.edu [web.williams.edu]

- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. biopchem.education [biopchem.education]

- 16. personal.utdallas.edu [personal.utdallas.edu]

- 17. ivypanda.com [ivypanda.com]

- 18. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Solubility of (4-Acetamidocyclohexyl) nitrate in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of (4-Acetamidocyclohexyl) nitrate (B79036). Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on presenting qualitative solubility information and data for structurally similar compounds to infer its likely solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of related compounds is provided, which can be adapted for (4-Acetamidocyclohexyl) nitrate. This guide also illustrates a general experimental workflow for solubility determination and the established signaling pathway for organic nitrates, a class of compounds to which this compound belongs.

Introduction

This compound is an organic molecule containing a cyclohexyl ring substituted with both an acetamide (B32628) and a nitrate ester functional group. The interplay of the polar acetamide and nitrate groups with the non-polar cyclohexyl backbone suggests a nuanced solubility profile across different solvents. Understanding the solubility of this compound is critical for a range of applications in pharmaceutical research and development, including formulation, synthesis, purification, and in vitro/in vivo testing. This guide aims to provide a foundational understanding of its potential solubility characteristics and the methodologies to determine them empirically.

Predicted and Known Solubility of this compound and Related Compounds

The following table summarizes the available qualitative and quantitative solubility data for compounds sharing key structural motifs with this compound.

| Compound Name | Structure | Solvent | Temperature (°C) | Solubility |

| 4-N-acetyl-amino-cyclohexanone | Alcohol | Not Specified | Soluble[1] | |

| Water | Not Specified | Slightly Soluble[1] | ||

| N-Cyclohexylacetoacetamide | Non-polar organic solvents | Not Specified | Expected to be higher than in polar solvents | |

| Acetamide | Water | 20 | 2000 g/L[2] | |

| Ethanol (B145695) | 25 | 50 g/100 mL[3] | ||

| Methanol | Not Specified | Soluble[4] | ||

| Pyridine | 25 | 16.6 g/100 mL[3] | ||

| Chloroform | Not Specified | Soluble[2] | ||

| Glycerol | Not Specified | Soluble[2] | ||

| Diethyl ether | Not Specified | Slightly Soluble[2] |

This table is compiled from various sources and is intended to provide a comparative overview. The solubility of this compound will need to be determined experimentally.

Based on the data for these related compounds, it is reasonable to predict that this compound will exhibit moderate to good solubility in polar organic solvents such as ethanol and methanol, and limited solubility in water. Its solubility in non-polar solvents will be influenced by the presence of the polar functional groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a given solvent. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

3.3. Data Analysis and Reporting

The solubility should be reported in appropriate units, such as mg/mL, g/L, or mol/L, along with the specific solvent and temperature at which the measurement was performed.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Method.

4.2. General Signaling Pathway of Organic Nitrates

Organic nitrates, as a class of compounds, are known to act as prodrugs for nitric oxide (NO). The following diagram depicts the generally accepted signaling pathway through which organic nitrates exert their pharmacological effects, such as vasodilation.[5]

Caption: General Signaling Pathway for Organic Nitrates.

Conclusion

While specific quantitative solubility data for this compound is currently unavailable, this technical guide provides a framework for understanding its likely solubility based on related compounds and outlines a detailed experimental protocol for its empirical determination. The provided visualizations of the experimental workflow and the general signaling pathway for organic nitrates serve as valuable tools for researchers in the field. The generation of precise solubility data through the described methods is a crucial next step for the advancement of any research and development involving this compound.

References

- 1. 4-N-acetyl-amino-cyclohexanone CAS 27514-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

- 3. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Organic Nitrates: Past, Present and Future [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Acetamidocyclohexyl) nitrate

Abstract

This document provides a detailed protocol for the synthesis of (4-Acetamidocyclohexyl) nitrate (B79036) via the O-nitration of 4-acetamidocyclohexanol. The procedure utilizes a nitrating mixture of fuming nitric acid and acetic anhydride (B1165640), a method known for converting alcohols to their corresponding nitrate esters.[1][2] This protocol is intended for researchers in organic synthesis and drug development, offering a comprehensive guide that includes safety precautions, a step-by-step experimental procedure, purification methods, and characterization guidelines. All quantitative data is presented in tabular format for clarity, and a complete experimental workflow is provided as a visual diagram.

Introduction

Nitrate esters (R-ONO₂) are a class of organic compounds with significant applications in pharmaceuticals as vasodilators and in the field of energetic materials.[1][3] Their synthesis is typically achieved by the esterification of an alcohol with nitric acid, often referred to as O-nitration.[4] The choice of nitrating agent is crucial to control reactivity and minimize side reactions. A mixture of nitric acid and acetic anhydride forms acetyl nitrate in situ, which serves as a milder and effective nitrating agent for sensitive substrates compared to the more aggressive nitric acid/sulfuric acid mixtures.[2][5]

This protocol details the synthesis of (4-Acetamidocyclohexyl) nitrate, a novel compound, from the commercially available starting material, trans-4-acetamidocyclohexanol. The presence of the acetamido group requires controlled reaction conditions to prevent hydrolysis or other side reactions. This document serves as a practical guide for the safe and efficient laboratory-scale synthesis of this target molecule.

Chemical Reaction Scheme

Data Presentation

The following tables summarize the key physical and chemical properties of the primary reactant and the expected properties of the product.

Table 1: Properties of Reactant - trans-4-Acetamidocyclohexanol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 27489-60-7 | [6][7] |

| Molecular Formula | C₈H₁₅NO₂ | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 168-172 °C | [6] |

| Boiling Point | 357.2 °C (Predicted) | [6] |

| Solubility | Slightly soluble in DMSO, Methanol, Water |[6] |

Table 2: Predicted Properties of Product - this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O₄ | Calculated |

| Molecular Weight | 202.21 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Based on similar organic nitrates[8] |

| Boiling Point | > 150 °C (Decomposes) | Nitrate esters are often thermally unstable[3] |

| Solubility | Expected to be soluble in ethyl acetate (B1210297), dichloromethane (B109758); insoluble in water | Typical for moderately polar organic compounds[9] |

| IR Spectroscopy | Expect strong absorbances at ~1630 cm⁻¹ (O-NO₂) and ~1280 cm⁻¹ (O-NO₂) | Characteristic nitrate ester peaks |

Experimental Protocol

4.1. Materials and Equipment

-

Reagents:

-

trans-4-Acetamidocyclohexanol (>98%)

-

Fuming Nitric Acid (≥90%)

-

Acetic Anhydride (≥98%)

-

Dichloromethane (DCM, ACS Grade)

-

Ethyl Acetate (EtOAc, ACS Grade)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat

-

4.2. Critical Safety Precautions

-

Explosion Hazard: Organic nitrates can be explosive, particularly when heated or subjected to shock.[1][3] Conduct the reaction behind a blast shield in a certified chemical fume hood. Avoid scratching the reaction flask with metal spatulas.

-

Corrosive Reagents: Fuming nitric acid and acetic anhydride are highly corrosive and can cause severe burns.[10] Handle with extreme care using appropriate PPE.

-

Toxicity: Vapors of the reagents are toxic. Ensure the reaction is performed in a well-ventilated fume hood.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.[11] Prepare a large ice-salt bath before starting.

-

Quenching: The reaction must be quenched by slowly pouring the reaction mixture onto crushed ice to dissipate heat and dilute the reactive species.

4.3. Synthesis Procedure

-

Preparation of Nitrating Agent:

-

In a clean, dry 50 mL flask immersed in an ice-salt bath (-10 to 0 °C), add acetic anhydride (12 mL, ~1.2 equiv.).

-

Slowly add fuming nitric acid (4.5 mL, ~1.0 equiv.) dropwise to the acetic anhydride with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Allow the mixture to stir at 0 °C for 15-20 minutes. This mixture contains acetyl nitrate.[2]

-

-

Reaction Setup:

-

In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve trans-4-acetamidocyclohexanol (15.7 g, 0.1 mol) in dichloromethane (40 mL).

-

Cool the flask in an ice-salt bath to 0 °C.

-

-

Nitration:

-

Slowly add the pre-prepared cold nitrating agent from the dropping funnel to the solution of 4-acetamidocyclohexanol over 30-40 minutes.

-

CRITICAL: Maintain the internal reaction temperature at or below 5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable standard is available.

-

-

Work-up and Isolation:

-

Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of deionized water.

-

Very slowly and carefully, pour the cold reaction mixture into the ice-water with vigorous stirring.

-

Transfer the entire mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).

-

Combine the organic layers and wash sequentially with:

-

Cold deionized water (2 x 50 mL)

-

Saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: gas evolution! Vent frequently)

-

Saturated brine solution (1 x 50 mL)

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C).

-

4.4. Purification

The crude product, likely a viscous oil or semi-solid, can be purified by flash column chromatography on silica (B1680970) gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is a suggested starting point.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica, and load it onto the column. Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, this compound.

4.5. Characterization

Confirm the identity and purity of the final product using the following analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify key functional groups, especially the characteristic O-NO₂ stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: If the product is a solid.

Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

References

- 1. Nitrate ester - Wikipedia [en.wikipedia.org]

- 2. Acetyl nitrate - Wikipedia [en.wikipedia.org]

- 3. A new explosive - Melt-castable nitrate ester with high explosive energy [analytica-world.com]

- 4. Nitrate ester [wikipedia.jakami.de]

- 5. quora.com [quora.com]

- 6. TRANS-4-ACETAMIDOCYCLOHEXANOL CAS#: 27489-60-7 [amp.chemicalbook.com]

- 7. TRANS-4-ACETAMIDOCYCLOHEXANOL | 27489-60-7 [chemicalbook.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. US8658818B2 - Methods of producing nitrate esters - Google Patents [patents.google.com]

- 10. The nitration of canrenone with acetic anhydride/nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ndia.dtic.mil [ndia.dtic.mil]

Application Notes and Protocols for the Nitration of Substituted Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitro group onto a substituted cyclohexane (B81311) core is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization. Nitrocyclohexane (B1678964) derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The nitro group can be readily reduced to an amine, a common pharmacophore, or participate in various C-C bond-forming reactions.

This document provides a comprehensive overview of the primary methods for the nitration of substituted cyclohexanes, focusing on regioselectivity and stereoselectivity. Detailed experimental protocols for key methodologies are provided, along with a summary of available quantitative data to guide researchers in selecting the most appropriate method for their specific target molecule.

Primary Nitration Methods and Mechanisms

The nitration of saturated hydrocarbons like substituted cyclohexanes predominantly proceeds through a free-radical mechanism, especially in the vapor phase at elevated temperatures.[1] Electrophilic nitration is also possible under specific conditions using potent nitrating agents.

Free-Radical Nitration

This is the most common method for the nitration of alkanes and cycloalkanes. The reaction is typically carried out in the vapor phase at high temperatures (250-450 °C) using nitric acid or nitrogen dioxide as the nitrating agent.

Mechanism: The reaction is initiated by the homolytic cleavage of the nitrating agent to generate radicals (e.g., •NO₂ and •OH from HNO₃). These radicals then abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. This radical subsequently reacts with a molecule of nitrogen dioxide to yield the nitrocyclohexane product.[1]

Regioselectivity: The regioselectivity of free-radical nitration is governed by a combination of three main factors:

-

Radical Stability: The stability of the intermediate cyclohexyl radical follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction is favored at positions that lead to the formation of a more stable radical.

-

Statistical Factors: The number of available hydrogen atoms at each position influences the product distribution. For example, a cyclohexane ring has multiple secondary hydrogens, increasing the probability of substitution at these sites.

-

Steric Factors: The approach of the abstracting radical and the subsequent trapping by NO₂ can be hindered by bulky substituents on the cyclohexane ring. Generally, less sterically hindered C-H bonds are more susceptible to attack.

Electrophilic Nitration

While less common for alkanes, electrophilic nitration can be achieved using powerful nitrating agents such as nitronium salts (e.g., NO₂⁺BF₄⁻ or NO₂⁺PF₆⁻) in a non-reactive solvent. This method is typically carried out at lower temperatures compared to vapor-phase nitration.

Mechanism: This reaction involves the direct attack of the highly electrophilic nitronium ion (NO₂⁺) on a C-H sigma bond of the cyclohexane ring, proceeding through a five-coordinate carbonium ion transition state.

Regioselectivity: The regioselectivity in electrophilic nitration is primarily driven by steric factors. The bulky nitronium ion will preferentially attack the least sterically hindered C-H bonds, often leading to a different product distribution compared to the free-radical pathway. For instance, in the nitration of 1,1-dimethylcyclohexane (B3273568), electrophilic nitration is expected to favor the formation of the 4-nitro isomer to minimize steric hindrance.[2]

Data Presentation: Regio- and Stereoselectivity

The following tables summarize the available quantitative data on the product distribution for the nitration of various substituted cyclohexanes. It is important to note that detailed experimental data, particularly for stereoisomer distribution, is sparse in the literature.

| Substrate | Nitration Method | Nitrating Agent | Temperature (°C) | Product(s) | Yield (%) | Isomer Distribution (%) | Reference(s) |

| Cyclohexane | Vapor-Phase | Nitrogen Dioxide | 290 | Mononitrocyclohexane | 66 | - | [3] |

| Cyclohexane | Vapor-Phase | Nitric Acid / Chlorine | 415-423 | Nitrocyclohexane | 37 | - | |

| Cyclohexane | Electrophilic | NO₂⁺PF₆⁻ | 0 to RT | Nitrocyclohexane | 30 | - | |

| 1,1-Dimethylcyclohexane | Free-Radical (Vapor-Phase) | Nitric Acid or NO₂ | 150-475 | 2-nitro-, 3-nitro-, 4-nitro-1,1-dimethylcyclohexane | - | Predicted to be a mixture of 2- and 3-nitro isomers | [2] |

| 1,1-Dimethylcyclohexane | Electrophilic | Nitronium Salt | Low | 2-nitro-, 3-nitro-, 4-nitro-1,1-dimethylcyclohexane | - | Predicted to favor the 4-nitro isomer | [2] |

Note: The data for 1,1-dimethylcyclohexane is based on predicted outcomes from general principles due to a lack of specific experimental data in the reviewed literature.[2]

Experimental Protocols

Protocol 1: General Procedure for Vapor-Phase Free-Radical Nitration of a Substituted Cyclohexane

This protocol is a generalized procedure and should be optimized for specific substrates and equipment.

Materials:

-

Substituted cyclohexane

-

Nitrating agent (e.g., concentrated nitric acid or nitrogen dioxide)

-

Inert gas (e.g., nitrogen)

-

Vertical tube reactor (glass or stainless steel) with a furnace

-

Vaporizer and preheater

-

Condenser and collection flask

-

Scrubber for acidic off-gases

Procedure: [1]

-

System Setup: Assemble the vapor-phase reactor system in a well-ventilated fume hood. Ensure all connections are secure.

-

Inert Atmosphere: Purge the entire system with a stream of nitrogen gas to remove oxygen.

-

Preheating: Heat the reactor to the desired temperature (typically between 250-450 °C).

-

Reactant Introduction: Introduce the substituted cyclohexane and the nitrating agent into a vaporizer and preheater. The molar ratio of cyclohexane to nitrating agent should be carefully controlled to minimize side reactions. The vaporized reactants are then carried into the heated reactor by a stream of inert gas.

-

Reaction: The nitration reaction occurs as the gaseous mixture passes through the heated reactor tube. The residence time in the reactor is a critical parameter and should be optimized.

-

Product Collection: The effluent from the reactor is passed through a condenser to liquefy the products and any unreacted starting materials. The condensate is collected in a cooled flask.

-

Work-up: The collected liquid is transferred to a separatory funnel. Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any residual acid, and then again with water.

-

Drying and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.

-

Purification: The individual nitro-substituted cyclohexane isomers can be separated and purified by fractional distillation or preparative chromatography.

Protocol 2: General Procedure for Electrophilic Nitration of a Substituted Cyclohexane with a Nitronium Salt

This protocol is adapted from general procedures for the nitration of alkanes using nitronium salts.

Materials:

-

Substituted cyclohexane

-

Nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) or nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻)

-

Anhydrous, non-reactive solvent (e.g., nitroethane, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Flame-dried glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and ice bath

Procedure:

-

System Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Reagent Addition: To a stirred suspension of the nitronium salt in the anhydrous solvent at 0 °C, add the substituted cyclohexane dropwise via a dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1 hour), and then allow it to warm to room temperature and stir for an additional period (e.g., 3 hours). Monitor the reaction progress by TLC or GC.

-

Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution and then with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation. The product composition should be determined by GC-MS and NMR spectroscopy.

Visualization of Workflows and Concepts

Logical Relationship in Free-Radical Nitration

Caption: Key factors determining the regiochemical outcome of free-radical nitration.

Experimental Workflow for Vapor-Phase Nitration

Caption: A generalized experimental workflow for vapor-phase nitration.

Decision Pathway for Method Selection

Caption: A simplified decision guide for selecting a nitration method.

Conclusion

The nitration of substituted cyclohexanes offers a direct route to valuable nitro-functionalized intermediates. The choice of nitration method, either free-radical or electrophilic, significantly influences the regiochemical outcome. While free-radical nitration is governed by a complex interplay of radical stability, statistical factors, and steric hindrance, electrophilic nitration is primarily controlled by sterics. The provided protocols offer a starting point for researchers to explore these transformations. However, it is evident that a significant opportunity exists for further research to generate more comprehensive quantitative data on the regio- and stereoselectivity of these reactions for a wider range of substituted cyclohexanes, which will be invaluable for the rational design of synthetic routes in drug development and other areas of chemical science.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for (4-Acetamidocyclohexyl) Nitrate

AN-2025-1205

Abstract

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of (4-Acetamidocyclohexyl) nitrate (B79036). The methodology is designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical technique for this compound. The protocol specifies a C18 stationary phase with a mobile phase comprising acetonitrile (B52724) and water, coupled with UV detection. This document provides a comprehensive experimental protocol, tabulated data for key analytical parameters, and a visual representation of the experimental workflow.

Introduction

(4-Acetamidocyclohexyl) nitrate is an organic molecule containing a cyclohexyl ring functionalized with both an acetamido and a nitrate ester group. The presence of both polar (acetamide, nitrate) and non-polar (cyclohexyl) moieties makes RP-HPLC an ideal analytical choice. Accurate quantification is essential for various stages of drug development, including quality control, stability studies, and pharmacokinetic analysis. The method described herein is based on established chromatographic principles for compounds with similar functional groups, such as organic nitrates and acetamides[1][2][3].

Experimental Protocol

This section provides a detailed procedure for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (MeCN).

-

Ultrapure water.

-

This compound reference standard.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |